molecular formula C12H8FN B1444343 2-(6-Fluoronaphthalen-2-yl)acetonitrile CAS No. 66922-61-0

2-(6-Fluoronaphthalen-2-yl)acetonitrile

Cat. No.: B1444343
CAS No.: 66922-61-0
M. Wt: 185.2 g/mol
InChI Key: IHCSARCBLKAYDN-UHFFFAOYSA-N
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Description

2-(6-Fluoronaphthalen-2-yl)acetonitrile is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a fluorine atom on the naphthalene ring and a nitrile group attached to the acetonitrile moiety. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Properties

IUPAC Name

2-(6-fluoronaphthalen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCSARCBLKAYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoronaphthalen-2-yl)acetonitrile typically involves the reaction of 6-fluoronaphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 6-fluoronaphthalene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoronaphthalen-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the role of 2-(6-Fluoronaphthalen-2-yl)acetonitrile as a promising candidate for developing anticancer agents. This compound has been evaluated for its inhibitory effects on specific enzymes that are crucial in cancer metabolism, such as malate dehydrogenases (MDH1 and MDH2). In a study, derivatives of this compound were synthesized and tested, showing moderate inhibitory activity against these enzymes, which are implicated in the survival of lung cancer cells .

1.2 Inhibitors of Indoleamine 2,3-Dioxygenase (IDO)

Another significant application of this compound is its potential as an inhibitor of IDO, an enzyme that plays a critical role in tryptophan metabolism and immune regulation. Inhibiting this enzyme can enhance anti-tumor immunity, making this compound a candidate for therapeutic use in cancer treatments . The structural modifications based on this compound can lead to enhanced efficacy in blocking IDO activity.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its structural features allow it to undergo various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

2.2 Synthesis of Nitriles

The compound can also be utilized in the synthesis of other nitriles through nucleophilic substitution reactions. The presence of the fluoronaphthalene moiety enhances the reactivity of the acetonitrile group, allowing for efficient synthesis pathways that can be exploited in laboratory settings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer agent targeting MDH1/MDH2
IDO inhibition for enhancing anti-tumor immunity
Organic SynthesisIntermediate for complex organic molecules
Nitrile synthesis through nucleophilic substitution

Case Studies

4.1 Case Study on Anticancer Activity

In a recent study published in May 2023, researchers synthesized a series of compounds based on this compound and evaluated their activity against lung cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values indicating effective inhibition of MDH enzymes, suggesting their potential as therapeutic agents .

4.2 Case Study on IDO Inhibition

Another investigation focused on the modification of this compound to enhance its IDO inhibitory properties. The study found that specific structural changes increased binding affinity to the IDO active site, leading to improved efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 2-(6-Fluoronaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloronaphthalen-2-yl)acetonitrile
  • 2-(6-Bromonaphthalen-2-yl)acetonitrile
  • 2-(6-Methoxynaphthalen-2-yl)acetonitrile

Uniqueness

2-(6-Fluoronaphthalen-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methoxy analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Biological Activity

Overview

2-(6-Fluoronaphthalen-2-yl)acetonitrile is a chemical compound classified as a naphthalene derivative, notable for its fluorine substitution and acetonitrile moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves the reaction of 6-fluoronaphthalene with acetonitrile, often using bases like sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution. This method allows for the generation of the desired nitrile compound under controlled conditions, optimizing yield and purity for further applications in research and industry .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may act as a ligand, binding to receptors or enzymes, thus modulating their activity. This interaction can lead to diverse biological effects depending on the specific targets involved.

Biological Activity and Applications

Recent studies have explored the biological activity of this compound, highlighting its potential in several areas:

  • Anticancer Activity : Preliminary evaluations suggest that this compound may exhibit inhibitory effects on certain cancer cell lines. For instance, its structural analogs have been investigated for their ability to inhibit specific enzymes linked to tumor growth .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a factor. The fluorine atom's presence may enhance binding affinity and selectivity towards target enzymes compared to non-fluorinated analogs .

Case Studies

  • Inhibition of MDH Enzymes : In a study focusing on novel inhibitors for lung cancer treatment, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit malate dehydrogenase (MDH). Results indicated that modifications at the naphthalene ring significantly affected the potency of these inhibitors, suggesting that similar modifications could enhance the biological activity of this compound itself .
  • Biochemical Evaluations : A series of biochemical evaluations have been conducted to assess the interaction of this compound with specific cellular pathways. These studies indicate potential pathways through which this compound exerts its effects, including modulation of signaling cascades involved in cell proliferation and survival .

Data Table: Biological Activity Summary

Activity Type Description Reference
Anticancer ActivityInhibitory effects on cancer cell lines
Enzyme InhibitionPotential inhibitor of MDH enzymes
Interaction with BiomoleculesModulation of cellular signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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